molecular formula C18H24N2O4 B2896269 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide CAS No. 851403-70-8

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide

Cat. No. B2896269
CAS RN: 851403-70-8
M. Wt: 332.4
InChI Key: LHACLRBKDSPROE-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is also known as DMQX and is a potent antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.

Scientific Research Applications

Anticancer Properties and Mechanisms

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide and related compounds have been studied for their potential anticancer properties. One research highlighted novel anticancer agents targeting topoisomerase I (TOP1), demonstrating potent cytotoxic activity against tumor cells. The study evaluated various analogs for their effectiveness in targeting TOP1 and found certain modifications that significantly enhanced their activity. This research provides a basis for developing new anticancer therapies by targeting specific molecular pathways (Ruchelman et al., 2004).

Antitumor Activities

Another study focused on the synthesis and evaluation of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were tested against various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. The results showed that many compounds exhibited moderate to high levels of antitumor activities, comparable to or better than the control, 5-fluorouracil. This indicates the potential for these compounds as anticancer agents (Fang et al., 2016).

Binding Properties and Sigma-2 Receptor Probing

The compound and its derivatives have been evaluated for their binding properties to sigma-2 receptors, which play a role in cancer proliferation and neurodegeneration. One study synthesized conformationally flexible benzamide analogs, showing that certain derivatives have a high affinity for sigma-2 receptors. These findings are useful for developing ligands for studying sigma-2 receptors in various diseases (Xu et al., 2005).

Multidrug Resistance Reversal

Research into the reversal of multidrug resistance (MDR) has identified compounds that can sensitize cancer cells to chemotherapy by inhibiting the efflux of chemotherapeutic drugs. GF120918, a compound with structural similarities, effectively competes with known MDR inhibitors, suggesting that similar compounds could be developed to overcome chemotherapy resistance in cancer treatment (Hyafil et al., 1993).

Enantioselective Synthesis and Chemical Intermediates

The synthesis of chiral intermediates for drugs, like Ethyl(R)-2-hydroxy-4-phenylbutanate, involves the use of compounds related to this compound. These intermediates are crucial for developing ACE inhibitor drugs, demonstrating the compound's utility in synthesizing pharmacologically important molecules (Duan, 2009).

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-11(2)9-16(21)19-8-7-12-10-13-14(23-3)5-6-15(24-4)17(13)20-18(12)22/h5-6,10-11H,7-9H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHACLRBKDSPROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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